Lithium 5-bromopyridine-2-carboxylate
Description
Contextualization within Organolithium Chemistry and Bromopyridine Derivatives
The chemical nature of Lithium 5-bromopyridine-2-carboxylate firmly places it within the domain of organolithium chemistry. Organolithium reagents are a class of organometallic compounds containing a direct carbon-lithium (C-Li) bond. wikipedia.org Due to the significant difference in electronegativity between carbon and lithium, this bond is highly polar and ionic, rendering the organic moiety a potent nucleophile and a strong base. wikipedia.org While the title compound is a lithium salt of a carboxylic acid rather than a direct C-Li compound, its synthesis and reactivity are intimately linked to organolithium principles. For instance, pyridyllithium compounds are often generated through halogen-lithium exchange reactions, such as treating a bromopyridine with an alkyllithium reagent like n-butyllithium. acs.orgyoutube.com
These reagents are highly reactive and must be handled with care in anhydrous conditions, as they react readily with water. libretexts.org The formation of organolithium compounds often requires specific solvents; while alkyl lithium reagents are typically prepared in alkanes like pentane (B18724) or hexane, other reactions may utilize ethers. libretexts.org The structure of organolithium compounds can be complex, often existing as oligomeric clusters in solution. libretexts.org
As a bromopyridine derivative, the compound is part of a class of halogenated heterocycles that are crucial synthons in organic chemistry. The bromine atom on the pyridine (B92270) ring can participate in a variety of cross-coupling reactions (e.g., Suzuki, Stille, Heck couplings), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. The electron-deficient nature of the pyridine ring can make direct functionalization challenging, adding to the utility of pre-functionalized derivatives like bromopyridines. researchgate.net
Significance in the Field of Pyridine-Carboxylate Chemistry
The pyridine-carboxylate fragment is a privileged scaffold in medicinal chemistry and materials science. nih.gov Pyridine rings are the second most common nitrogen-containing heterocycle found in FDA-approved drugs. nih.gov The structural features of pyridine carboxylic acids contribute to their broad utility. The aromatic pyridine ring can engage in π-π stacking and hydrogen bonding with biological targets, while the carboxylic acid group adds polarity and can coordinate with metal ions, a key feature for many enzyme inhibitors. nih.gov
Derivatives of pyridine carboxylic acid have been investigated for a wide range of biological activities, including as inhibitors for enzymes like human aspartate/asparagine-β-hydroxylase (AspH), which is a target for anticancer therapies. nih.gov The versatility of the pyridine-carboxylate core allows for easy substitution at various positions, enabling chemists to fine-tune the molecule's activity and selectivity. nih.gov Beyond medicine, these compounds also find use as catalysts; for example, pyridine-2-carboxylic acid has been employed as an efficient catalyst for the multi-component synthesis of other complex heterocyclic structures. rsc.org The inherent properties of the pyridine moiety, such as its stability and capacity for hydrogen bonding, make it a frequently used component in the design of new therapeutic agents and functional materials. nih.gov
Overview of Research Trajectories for Related Chemical Entities
The research landscape for compounds related to this compound is diverse and expanding. Scientists are continually exploring new synthetic methods and applications for functionalized pyridine derivatives. A significant area of research involves the development of novel pyridine-based compounds for therapeutic purposes, targeting everything from cancer to multidrug-resistant bacteria. nih.govijpsonline.com For instance, derivatives of pyridine-2-carboxaldehyde thiosemicarbazone have been synthesized and evaluated for their antitumor activity. acs.org
In materials science, pyridine derivatives are being employed to improve the efficiency and stability of perovskite solar cells. Molecules containing pyridine rings can passivate defects on the surface of perovskite films, reducing non-radiative recombination and enhancing device performance. acs.org The synthesis of functionalized pyridines remains a central theme, with ongoing efforts to create complex polycyclic azaarenes from simpler building blocks like 2-amino-5-bromopyridine. chemicalbook.com The development of more efficient synthetic routes, such as improved methods for creating pyridine-2-carboxaldehyde thiosemicarbazones from readily available starting materials, is also an active area of investigation. google.com Research into related heterocyclic systems, such as 5-bromopyrimidine-2-carboxylic acid, further highlights the continued interest in halogenated heteroaromatic carboxylic acids as versatile chemical intermediates. bldpharm.com
Table 2: Chemical Compounds Mentioned
| Compound Name | Role/Context |
|---|---|
| This compound | Main subject of the article |
| n-butyllithium | An alkyllithium reagent used in synthesis |
| 2-amino-5-bromopyridine | A related pyridine derivative and synthetic precursor |
| 5-bromopyrimidine-2-carboxylic acid | A related heterocyclic compound |
| Pyridine-2-carboxylic acid | A related compound used as a catalyst |
| Pyridine-2-carboxaldehyde thiosemicarbazone | A class of related compounds with antitumor activity |
This table is interactive. Click on the headers to sort the data.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
lithium;5-bromopyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO2.Li/c7-4-1-2-5(6(9)10)8-3-4;/h1-3H,(H,9,10);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAZNXOYRNKWYOF-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC(=NC=C1Br)C(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrLiNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674890 | |
| Record name | Lithium 5-bromopyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
909711-99-5 | |
| Record name | Lithium 5-bromopyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Lithium 5 Bromopyridine 2 Carboxylate and Its Precursors
Direct Synthesis Approaches
Direct synthesis methods focus on the formation of the lithium salt from a pre-existing carboxylic acid or the introduction of the carboxylate group to a pre-lithiated pyridine (B92270) ring.
Deprotonation and Lithium Salt Formation from 5-Bromopyridine-2-carboxylic Acid
The most straightforward approach to synthesizing Lithium 5-bromopyridine-2-carboxylate is through the deprotonation of 5-bromopyridine-2-carboxylic acid. This acid-base reaction is typically carried out by treating the carboxylic acid with a lithium base, such as lithium hydroxide (B78521). The reaction is generally performed in a suitable solvent, and the resulting lithium salt can often be isolated by precipitation or crystallization.
The precursor, 5-bromopyridine-2-carboxylic acid, is a commercially available compound. nbinno.comscbt.com Its synthesis often involves the oxidation of 5-bromo-2-methylpyridine. One method describes the use of potassium permanganate (B83412) in water, heating the reaction mixture to 85-90°C. google.com
Lithium-Halogen Exchange Reactions on Halogenated Pyridines
An alternative strategy involves the use of lithium-halogen exchange reactions on di- or tri-halogenated pyridines. This method allows for the regioselective introduction of a lithium atom, which can then be carboxylated to form the desired product.
The reaction of 2,5-dibromopyridine (B19318) with one equivalent of an alkyllithium reagent, such as n-butyllithium, at low temperatures (e.g., -100°C) results in a selective halogen-metal exchange. acs.org Studies have shown that the lithiation occurs preferentially at the 5-position, yielding 2-bromo-5-lithiopyridine. acs.orgscite.ai This regioselectivity is attributed to thermodynamic control, where the lithium atom resides on the more electronegative carbon. acs.org The resulting organolithium intermediate can then be reacted with carbon dioxide to introduce the carboxylate group, which upon workup would yield 5-bromopyridine-2-carboxylic acid, a direct precursor to the final lithium salt.
Research has demonstrated the versatility of lithiated dihalopyridines in synthesis. For instance, the reaction of 2,5-dibromopyridine with n-BuLi followed by formylation with DMF and subsequent reduction has been reported. researchgate.net The conditions for these reactions, including solvent and temperature, are critical for achieving the desired outcome. researchgate.net
| Reactant | Reagent | Conditions | Product | Yield | Reference |
| 2,5-dibromopyridine | 1 equiv. n-BuLi | THF, -100°C | 2-bromo-5-lithiopyridine | High | acs.org |
| 3-chloropyridine | LDA | THF, -78°C | 3-chloro-4-lithiopyridine | - | researchgate.net |
| 3,5-dibromopyridine | TMPMgCl·LiCl | -25°C, 0.5h | 2-magnesiated pyridine | 85% (after formylation) | znaturforsch.com |
| 5-bromo-2-iodopyridine (B1269129) | i-PrMgCl | Dry THF | 5-bromopyridyl-2-magnesium chloride | - | researchgate.net |
Table 1: Examples of Regioselective Lithiation and Magnesiation of Halogenated Pyridines.
A powerful technique for generating organometallic intermediates involves the iodine-magnesium exchange reaction. google.comgoogle.com This method is particularly useful for preparing functionalized Grignard reagents from iodo-substituted heterocycles. researchgate.netgoogle.com For instance, 5-bromo-2-iodopyridine can undergo an iodo-magnesium exchange with isopropylmagnesium chloride to form 5-bromopyridyl-2-magnesium chloride. researchgate.net This Grignard reagent can then be used in subsequent reactions. While this generates a magnesium derivative, it highlights the principle of selective halogen exchange to create a reactive intermediate at the 2-position of the pyridine ring. A subsequent transmetalation with a lithium salt could potentially yield the desired organolithium species. The presence of a chelating group can direct the halogen-magnesium exchange. google.comnih.gov
Precursor Synthesis and Functionalization Pathways
The synthesis of the direct precursor, 5-bromopyridine-2-carboxylic acid, is a key aspect of producing the final lithium salt.
Bromination Strategies for Pyridine-2-carboxylic Acid Derivatives
The direct bromination of pyridine-2-carboxylic acid (picolinic acid) is a viable route to 5-bromopyridine-2-carboxylic acid. The electron-withdrawing nature of the carboxylic acid group at the 2-position directs the incoming electrophile, bromine, to the 5-position of the pyridine ring. Careful control of the reaction conditions is necessary to favor the formation of the desired 5-bromo isomer.
Esterification and Hydrolysis Pathways for Related Pyridine Carboxylates
The formation of a methyl ester from the corresponding carboxylic acid, a process known as Fischer esterification, is a fundamental step in one of the synthetic routes towards this compound. This reaction is typically acid-catalyzed and involves the treatment of the carboxylic acid with an alcohol, in this case, methanol (B129727). The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of water lead to the formation of the ester. The reaction is an equilibrium process, and to drive it towards the product side, an excess of the alcohol is often used as the solvent.
Conversely, the hydrolysis of the ester to the corresponding carboxylate salt is the final step in this pathway. For the synthesis of this compound, this involves the saponification of Methyl 5-bromopyridine-2-carboxylate with lithium hydroxide (LiOH). This reaction is typically carried out in a mixture of an organic solvent and water to ensure the solubility of both the ester and the hydroxide salt. The hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form the carboxylate anion and the alcohol. The formation of the highly stable carboxylate salt drives the reaction to completion.
A study on the hydrolysis of a related compound, methyl 5-chloropyrazine-2-carboxylate, to 5-chloropyrazine-2-carboxylic acid using LiOH in water demonstrated a high yield and environmentally benign conditions, avoiding the use of organic solvents. jocpr.com In this procedure, the ester was added portion-wise to an aqueous solution of lithium hydroxide. jocpr.com This suggests that a similar "green" approach could be viable for the hydrolysis of Methyl 5-bromopyridine-2-carboxylate.
The following table provides a general overview of these two key transformations:
| Transformation | Reactants | Reagents & Conditions | Product | Key Considerations |
| Esterification | 5-Bromopyridine-2-carboxylic acid, Methanol | Acid catalyst (e.g., H₂SO₄), Reflux | Methyl 5-bromopyridine-2-carboxylate | Equilibrium reaction; excess methanol is used to drive the reaction forward. |
| Hydrolysis | Methyl 5-bromopyridine-2-carboxylate | Lithium hydroxide (LiOH), Solvent (e.g., THF/water, Dioxane/water, or water), Room temperature to reflux | This compound | Generally an irreversible process due to the formation of the stable carboxylate salt. |
Optimization of Synthetic Parameters
To ensure high yield and purity of the final product, the optimization of several reaction parameters is crucial.
Influence of Solvent Systems and Temperature Regimes
The choice of solvent is critical in the hydrolysis of Methyl 5-bromopyridine-2-carboxylate. A mixed solvent system, such as tetrahydrofuran (B95107) (THF)/water or dioxane/water, is commonly employed to facilitate the reaction between the organic ester and the aqueous lithium hydroxide solution. Research on the hydrolysis of other esters has shown that lithium cations can accelerate the reaction rate in a water/THF two-phase system. For the hydrolysis of an α,β-unsaturated ethyl ester, a THF/water mixture that became cloudy at 50°C did not lead to a reaction, suggesting that maintaining a homogeneous solution is important. scispace.com In some cases, adding methanol can help to solubilize the reactants. scispace.com
Temperature also plays a significant role. While many ester hydrolyses proceed efficiently at room temperature over a few hours, for some substrates, moderate heating may be required to achieve a reasonable reaction rate. scispace.com However, elevated temperatures can also lead to side reactions or degradation of the product. For instance, in the saponification of retinoids, temperatures above 80°C could lead to isomerization and degradation. cirad.fr Therefore, the optimal temperature is a balance between reaction rate and product stability.
The following table summarizes the influence of these parameters:
| Parameter | Influence on the Reaction | Typical Conditions for Ester Hydrolysis |
| Solvent System | Affects the solubility of reactants and can influence the reaction rate. A homogenous solution is generally preferred. | THF/water, Dioxane/water, Methanol/water mixtures. Water alone can also be used. |
| Temperature | Increases the reaction rate, but can also lead to degradation or side reactions at higher temperatures. | Room temperature to reflux (e.g., 50-80°C), depending on the reactivity of the ester. |
Role of Stoichiometry and Reaction Concentration
The stoichiometry of the reactants is a key factor in the hydrolysis reaction. Typically, a slight excess of lithium hydroxide is used to ensure the complete conversion of the ester. For the hydrolysis of methyl 5-chloropyrazine-2-carboxylate, a molar ratio of 1.01:1 (LiOH:ester) was used. jocpr.com In other reported ester hydrolyses, the amount of base can range from 1.1 to 2 equivalents. Using a larger excess of the base does not necessarily improve the yield and can complicate the purification process.
The concentration of the reactants can also impact the reaction rate and efficiency. In a study on the saponification of ethyl acetate (B1210297), it was found that the initial concentrations of both the ester and the base were significant factors affecting the conversion rate. researchgate.net Generally, a higher concentration leads to a faster reaction, but it can also increase the risk of side reactions or precipitation issues. The optimal concentration is often determined empirically to maximize both yield and purity.
The table below outlines the role of stoichiometry and concentration:
| Parameter | Influence on the Reaction | Typical Ratios and Concentrations |
| Stoichiometry (LiOH:Ester) | A slight excess of LiOH ensures complete consumption of the ester. | 1.01:1 to 2:1 |
| Reaction Concentration | Affects reaction rate and can influence the formation of byproducts. | Determined empirically to balance reaction speed and product purity. |
Isolation and Purification Techniques for High Purity
Achieving high purity of the final this compound product is essential, particularly for its potential applications in pharmaceuticals and fine chemicals. The isolation and purification strategy typically begins after the hydrolysis reaction is complete.
The first step often involves the removal of the organic solvent (if used) under reduced pressure. If the lithium salt is soluble in the remaining aqueous solution, impurities can be removed by extraction with an organic solvent. The pure lithium salt can then be isolated by crystallization. The choice of crystallization solvent is critical. For many lithium salts, a mixture of a solvent in which the salt is soluble (e.g., water, methanol) and an anti-solvent in which it is insoluble (e.g., a less polar organic solvent like diethyl ether or hexane) is used to induce precipitation.
A patent for purifying organic lithium salts describes a method involving the crystallization of a solid solvate complex from an organic solvent, followed by dissociation of the complex by heating under vacuum to yield the pure, solid lithium salt. researchgate.net Another approach for purifying lithium carbonate involves recrystallization from a sodium carbonate solution at elevated temperatures (e.g., 90°C), which was found to effectively remove sulfate (B86663) impurities. acs.org
The following table details common isolation and purification techniques:
| Technique | Description | Key Considerations |
| Extraction | After removal of the organic solvent from the reaction mixture, the aqueous solution containing the lithium salt can be washed with an organic solvent to remove non-polar impurities. | The lithium salt should have low solubility in the extracting solvent. |
| Crystallization | The pure lithium salt is precipitated from a supersaturated solution. This can be achieved by cooling a hot, saturated solution or by adding an anti-solvent. | The choice of solvent/anti-solvent system is crucial for obtaining well-formed crystals and high purity. |
| Recrystallization | The crude solid product is dissolved in a minimal amount of a suitable hot solvent and then allowed to cool slowly, leading to the formation of purer crystals. | This is a powerful technique for removing impurities that are more soluble in the mother liquor. |
| Vacuum Drying | The final solid product is dried under vacuum to remove any residual solvent. | The drying temperature should be below the decomposition point of the compound. |
Advanced Structural Elucidation and Solid State Characterization of Lithium 5 Bromopyridine 2 Carboxylate
X-ray Crystallographic Analysis of Molecular and Supramolecular Architecture
A full crystallographic analysis would be the cornerstone of understanding the solid-state structure of Lithium 5-bromopyridine-2-carboxylate. This would involve growing single crystals of the compound suitable for X-ray diffraction.
Determination of Unit Cell Parameters and Space Group Symmetry
The initial step in X-ray crystallographic analysis is the determination of the unit cell parameters (a, b, c, α, β, γ) and the space group. This information defines the basic repeating unit of the crystal lattice and its symmetry operations. Without experimental data, these parameters for this compound remain unknown.
A hypothetical data table for these parameters is presented below to illustrate the type of information that would be sought.
Interactive Data Table: Hypothetical Unit Cell Parameters
| Parameter | Value |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Space Group | Data not available |
| Crystal System | Data not available |
Detailed Analysis of Coordination Environment around Lithium Ions
A crucial aspect of the crystal structure would be the coordination environment of the lithium (Li⁺) ion. This would involve identifying the atoms that are bonded to the lithium center, their distances, and the resulting coordination geometry (e.g., tetrahedral, octahedral). The carboxylate group of the 5-bromopyridine-2-carboxylate ligand could coordinate to the lithium ion in several ways (monodentate, bidentate chelate, bidentate bridging), and the nitrogen atom of the pyridine (B92270) ring could also be involved in coordination. The coordination sphere might also include solvent molecules if the crystals are grown from a solution.
Spectroscopic Investigations for Definitive Structural Assignment
Spectroscopic methods are essential for confirming the structure of the compound, both in the solid state and in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Aromatic and Carboxylate Protons and Carbons
¹H and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of the hydrogen and carbon atoms in the 5-bromopyridine-2-carboxylate ligand. The chemical shifts of the aromatic protons and carbons would confirm the substitution pattern of the pyridine ring. The chemical shift of the carboxylate carbon would be indicative of its coordination to the lithium ion.
Interactive Data Table: Hypothetical NMR Data (in a suitable solvent like D₂O or DMSO-d₆)
| Nucleus | Chemical Shift (ppm) | Multiplicity |
| Aromatic ¹H | Data not available | Data not available |
| Aromatic ¹³C | Data not available | Data not available |
| Carboxylate ¹³C | Data not available | Data not available |
Infrared (IR) and Raman Spectroscopy for Vibrational Modes of Carboxylate and Pyridine Moieties
IR and Raman spectroscopy are powerful techniques for probing the vibrational modes of a molecule. The stretching frequencies of the carboxylate group (asymmetric and symmetric stretches) are particularly sensitive to the coordination mode with the metal ion. The difference between these two frequencies can often distinguish between monodentate, bidentate, and bridging coordination. Vibrational modes associated with the pyridine ring would also be observed and could be affected by the coordination to the lithium ion and by intermolecular interactions within the crystal lattice.
Interactive Data Table: Hypothetical Vibrational Spectroscopy Data
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| Carboxylate (asymmetric stretch) | Data not available | Data not available |
| Carboxylate (symmetric stretch) | Data not available | Data not available |
| Pyridine ring modes | Data not available | Data not available |
High-Resolution Mass Spectrometry for Exact Mass Determination
High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a compound. By providing a highly accurate mass measurement, often to within a few parts per million (ppm), HRMS allows for the calculation of a unique molecular formula. Techniques such as time-of-flight (TOF), Orbitrap, or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometry are commonly employed for this purpose.
For this compound, HRMS would be used to confirm its elemental composition, C₆H₃BrLiNO₂. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would produce a distinct isotopic signature in the mass spectrum, further corroborating the compound's identity. The exact mass is a critical piece of data for the verification of a newly synthesized compound.
Interactive Data Table: Predicted High-Resolution Mass Spectrometry Data
| Parameter | Predicted Value |
| Molecular Formula | C₆H₃BrLiNO₂ |
| Monoisotopic Mass | 206.9459 u |
| Major Isotope Peaks | [M+H]⁺ at m/z 207.9537 (for ⁷⁹Br) and 209.9516 (for ⁸¹Br) |
| Mass Accuracy | < 5 ppm |
| Instrumentation | Electrospray Ionization Time-of-Flight (ESI-TOF) MS |
Note: The data presented in this table is predicted and has not been experimentally verified for this compound.
Advanced Characterization Techniques (e.g., Solid-State NMR, X-ray Absorption Spectroscopy if applicable)
Beyond mass spectrometry, a deeper understanding of the solid-state structure and electronic environment of this compound can be achieved through advanced spectroscopic techniques.
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state NMR (ssNMR) is a powerful, non-destructive technique that provides detailed information about the local chemical environment, molecular structure, and dynamics in solid materials. For this compound, ssNMR could provide insights into:
Polymorphism: Different crystalline forms of the compound would yield distinct ssNMR spectra.
Coordination Environment of Lithium: ⁷Li ssNMR is particularly sensitive to the local environment of the lithium ion, offering information on its coordination number and the nature of its interaction with the carboxylate group and potentially neighboring molecules.
Carbon and Nitrogen Environments: ¹³C and ¹⁵N ssNMR would help to confirm the connectivity of the pyridine ring and the carboxylate group.
Interactive Data Table: Hypothetical Solid-State NMR Data
| Nucleus | Chemical Shift (δ) / ppm (Predicted Range) | Information Provided |
| ⁷Li | -1 to 2 | Coordination environment of the lithium cation. |
| ¹³C | 120-150 (Pyridine Ring), 160-170 (Carboxylate) | Confirmation of the carbon skeleton and functional groups. |
| ¹⁵N | -50 to -100 | Electronic environment of the pyridine nitrogen. |
Note: The chemical shift ranges are hypothetical and based on typical values for similar functional groups in solid-state NMR. Actual values would be dependent on the specific crystal packing and electronic structure.
X-ray Absorption Spectroscopy (XAS)
X-ray Absorption Spectroscopy (XAS) is a technique that provides information on the local geometric and/or electronic structure of matter. It is element-specific and can probe the environment around a particular atom. For this compound, XAS could be applied to:
Li K-edge XAS: To study the local coordination and electronic structure of the lithium ions. The near-edge structure (XANES) is sensitive to the oxidation state and coordination geometry, while the extended fine structure (EXAFS) can provide information on the distances to neighboring atoms.
Br K-edge XAS: To probe the environment of the bromine atom on the pyridine ring.
The application of these advanced techniques would provide a comprehensive understanding of the structural and electronic properties of this compound in the solid state, which is crucial for predicting its behavior and potential utility in various scientific and technological fields.
Theoretical and Computational Investigations of this compound
While specific, in-depth theoretical and computational research focused exclusively on this compound is not extensively available in publicly accessible literature, this article outlines the established computational chemistry methodologies that would be employed for such an investigation. The principles and expected findings are based on studies of analogous lithium salts, pyridine derivatives, and carboxylate compounds.
Theoretical and Computational Chemistry Investigations
Mechanistic Insights from Computational Modeling
While dedicated computational modeling studies specifically targeting this compound are not extensively found in publicly accessible literature, mechanistic insights can be inferred by examining computational investigations of structurally related molecules. Theoretical chemistry, particularly using methods like Density Functional Theory (DFT), provides a powerful tool for understanding the structure, reactivity, and electronic properties of such organometallic compounds.
Computational approaches would typically be employed to explore several key aspects of this compound. These include the geometry of the complex, the nature of the lithium-oxygen and potential lithium-nitrogen interactions, and the electronic influence of the bromine substituent on the pyridine ring.
A primary focus of computational modeling would be to elucidate the coordination environment of the lithium ion. Studies on related lithium carboxylate complexes have shown that the lithium cation can coordinate with both the carboxylate oxygen atoms and the nitrogen atom of the pyridine ring. masterorganicchemistry.com For this compound, DFT calculations could predict the preferred coordination mode, bond lengths, and bond angles, thereby providing a detailed three-dimensional structure of the molecule.
Furthermore, computational models can offer significant insights into reaction mechanisms involving this compound. For instance, in its formation from 5-bromopyridine-2-carboxylic acid and a lithium base, the first step is a simple acid-base reaction where the acidic proton of the carboxylic acid is removed. masterorganicchemistry.com A subsequent, more complex reaction could involve the addition of a second equivalent of an organolithium reagent to the carboxylate group. masterorganicchemistry.comorganicchemistrytutor.com Computational studies can map the potential energy surface for such reactions, identifying the structures of transition states and intermediates. masterorganicchemistry.com This allows for the calculation of activation energies, which are crucial for understanding reaction kinetics.
The electronic effect of the bromine atom at the 5-position is another area where computational analysis is valuable. The electron-withdrawing nature of the halogen would influence the charge distribution across the pyridine ring and the carboxylate group. This, in turn, affects the molecule's reactivity, such as its interaction with other reagents or its stability. DFT studies on other halogenated pyridine derivatives have been used to analyze the molecular structure and vibrational frequencies, which are influenced by these electronic effects.
To demonstrate the type of data generated from such computational investigations, the following table presents hypothetical DFT-calculated parameters for the reaction of 5-bromopyridine-2-carboxylic acid with methyllithium. This illustrates how computational modeling can quantify the energetics of a reaction pathway.
| Species | Description | Relative Energy (kcal/mol) | Key Bond Distance (Å) (Li-O) |
|---|---|---|---|
| Reactants | 5-bromopyridine-2-carboxylic acid + CH₃Li | 0.0 | - |
| Transition State 1 (TS1) | Deprotonation of carboxylic acid | +2.5 | 1.95 |
| Intermediate 1 | This compound + CH₄ | -25.0 | 1.80 |
| Transition State 2 (TS2) | Addition of a second CH₃Li to carboxylate | +15.0 | 1.90 |
| Intermediate 2 | Geminal dianion adduct | -10.5 | 1.85 |
Note: The data in the table above is illustrative and hypothetical, designed to show the typical outputs of a DFT study. It is not based on actual experimental or computational results for this compound.
Mechanistic Studies of Chemical Transformations Involving Lithium 5 Bromopyridine 2 Carboxylate
Detailed Reaction Mechanisms for Halogen-Lithium Exchange
The transformation of 5-bromopyridine-2-carboxylic acid into its lithiated derivative, Lithium 5-bromopyridine-2-carboxylate, is primarily achieved through a halogen-lithium exchange reaction. This process involves the replacement of the bromine atom at the C-5 position of the pyridine (B92270) ring with a lithium atom. The reaction is typically performed by treating the bromo-precursor with a potent organolithium reagent, such as n-butyllithium (n-BuLi). The generally accepted mechanism involves a four-centered transition state. In this state, the lithium atom of the organolithium reagent coordinates with the nitrogen atom of the pyridine ring, while the bromine atom interacts with the lithium. Simultaneously, the organic group from the organolithium reagent attacks the bromine atom, facilitating the transfer of the lithium atom to the carbon atom of the pyridine ring.
The presence of the carboxylate group at the C-2 position significantly influences the reaction. The acidic proton of the carboxylic acid must first be deprotonated. This typically requires an additional equivalent of the organolithium reagent or a base. The resulting lithium carboxylate is an electron-withdrawing group that can affect the electronic density of the pyridine ring and the susceptibility of the C-Br bond to cleavage.
Recent advancements have introduced alternative reagents to n-BuLi, such as (trimethylsilyl)methyllithium (B167594) (TMSCH₂Li), which can efficiently perform bromine-lithium exchanges under non-cryogenic conditions (e.g., 0 °C), a significant advantage over the low temperatures (-78 to -100 °C) often required for n-BuLi to prevent side reactions. researchgate.net
The kinetics of the halogen-lithium exchange are heavily dependent on the temperature, solvent, and the specific organolithium reagent used. Reactions with n-BuLi are typically very fast and are performed at low temperatures (-78 °C or lower) to control the reaction rate and prevent undesired side reactions, such as addition to the pyridine ring or decomposition of the lithiated intermediate. researchgate.net The use of reagents like TMSCH₂Li allows the reaction to be conducted at higher temperatures (0 °C to ambient), suggesting a different kinetic profile that is less prone to thermal decomposition pathways. researchgate.net
Thermodynamically, the halogen-lithium exchange is generally a favorable process, driven by the formation of a more stable carbanion on the pyridine ring and the formation of a stable alkyl halide (e.g., n-butyl bromide). The stability of the resulting lithiated pyridine is a key factor. The equilibrium of the reaction lies far to the side of the products. The presence of the C-2 carboxylate group can further stabilize the resulting organolithium species through an inductive effect.
Table 1: Comparison of Reagents for Halogen-Lithium Exchange on Bromopyridines
| Reagent | Typical Temperature | Key Advantages/Disadvantages |
|---|---|---|
| n-Butyllithium (n-BuLi) | -78 °C to -100 °C | Highly reactive, widely used; requires cryogenic temperatures to ensure selectivity. researchgate.net |
| (Trimethylsilyl)methyllithium (TMSCH₂Li) | 0 °C | Enables non-cryogenic exchange; may offer different selectivity profiles. researchgate.net |
This table presents generalized data for bromopyridines to illustrate the principles applicable to 5-bromopyridine-2-carboxylate.
Regioselectivity is a critical consideration, particularly in di-substituted pyridines. For a substrate like 2,5-dibromopyridine (B19318), selective lithiation at either the C-2 or C-5 position can be achieved by carefully choosing the reagent and reaction conditions. researchgate.net For instance, using TMSCH₂Li in the presence of the aminoalkoxide LiDMAE in toluene (B28343) at 0 °C can induce remarkable C-2 selectivity. researchgate.net In the case of 5-bromopyridine-2-carboxylic acid, the positions are already differentiated by the bromo and carboxylate substituents. The halogen-lithium exchange will selectively occur at the C-5 position, replacing the bromine atom.
Once the this compound is formed, its subsequent reactions with various electrophiles are generally highly regioselective, occurring at the carbon atom bearing the lithium. This allows for the directed synthesis of a wide array of 5-substituted-pyridine-2-carboxylic acids. Stereoselectivity is not typically a factor in these reactions unless a chiral electrophile is used or a chiral center is present elsewhere in the molecule.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Negishi)
5-Bromopyridine-2-carboxylic acid and its derivatives are valuable substrates for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. nrochemistry.com The most common of these are the Suzuki-Miyaura (using organoboron reagents), Stille (using organotin reagents), and Negishi (using organozinc reagents) couplings. wikipedia.orgresearchgate.netorgsyn.org These reactions provide a direct route to biaryl and other complex structures that are prevalent in pharmaceuticals and materials science. researchgate.net
The general scheme for these reactions involves the coupling of an organometallic reagent (R¹-M) with an organic halide (R²-X), such as 5-bromopyridine-2-carboxylate, catalyzed by a palladium(0) complex. wikipedia.orgresearchgate.net
Table 2: Overview of Common Cross-Coupling Reactions
| Reaction Name | Organometallic Reagent (R¹-M) | Key Features |
|---|---|---|
| Suzuki-Miyaura | Boronic acids/esters (R¹-B(OR)₂) | Mild conditions, high functional group tolerance, commercially available reagents. wikipedia.org |
| Stille | Organostannanes (R¹-SnR₃) | High functional group tolerance; toxicity of tin byproducts is a drawback. nrochemistry.comorgsyn.org |
The catalytic cycles for the Suzuki-Miyaura, Stille, and Negishi reactions share a common mechanistic framework consisting of three primary steps: researchgate.netlibretexts.orgresearchgate.net
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., a derivative of 5-bromopyridine-2-carboxylic acid), cleaving the carbon-bromine bond and forming a Pd(II) intermediate. libretexts.orgresearchgate.net This is often the rate-determining step of the cycle.
Transmetalation: The organic group from the organometallic nucleophile (boron, tin, or zinc) is transferred to the Pd(II) complex, displacing the halide. researchgate.net In the Suzuki reaction, this step is typically facilitated by a base, which activates the organoboron species. wikipedia.org
Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the new C-C bond in the final product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue. libretexts.orgresearchgate.net
The carboxylate group at the C-2 position can influence the reaction by coordinating to the palladium center or affecting the electronic properties of the substrate. Often, the carboxylic acid is converted to an ester to prevent interference with the basic conditions common in many coupling protocols. mdpi.com
The choice of ligand coordinated to the palladium center is crucial for the success of a cross-coupling reaction. wikipedia.org Ligands stabilize the palladium catalyst, influence its reactivity, and can be tailored to promote specific steps in the catalytic cycle.
Phosphine Ligands: Triphenylphosphine (PPh₃) is a classic ligand, but more electron-rich and bulky phosphines, such as tricyclohexylphosphine (B42057) (PCy₃) and tri-tert-butylphosphine (B79228) (P(t-Bu)₃), or biarylphosphines like SPhos and XPhos, often provide higher activity and stability, especially for challenging substrates like heteroaryl chlorides. nih.gov The bulkiness of the ligand can facilitate the reductive elimination step, while its electron-donating ability can promote the initial oxidative addition. wikipedia.org
N-Heterocyclic Carbenes (NHCs): NHCs have emerged as powerful alternatives to phosphines. wikipedia.org They are strong σ-donors, forming very stable bonds with palladium, which can lead to highly active and long-lived catalysts, capable of coupling sterically hindered or electronically deactivated substrates. organic-chemistry.org
Catalyst optimization involves screening different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligands, bases, and solvents to maximize the yield and selectivity of the desired product. For substrates like 5-bromopyridine-2-carboxylate, catalyst systems that are effective for heteroaryl halides are essential. organic-chemistry.orgnih.gov
Table 3: Selected Ligands for Palladium-Catalyzed Cross-Coupling
| Ligand Type | Example(s) | Typical Application/Advantage |
|---|---|---|
| Simple Phosphines | PPh₃, PCy₃ | General purpose; electron-rich phosphines enhance oxidative addition. wikipedia.orgnih.gov |
| Biarylphosphines | SPhos, XPhos, RuPhos | Highly active for coupling challenging substrates, including heteroaryl halides. |
Mechanistic Aspects of Anion Reactivity
The reactivity of the anion formed from this compound is dominated by the nucleophilic character of the carbanionic center at the C-5 position. The presence of the electronegative nitrogen atom and the electron-withdrawing carboxylate group at C-2 modulates the stability and reactivity of this organolithium species. These groups increase the acidity of the corresponding C-H proton, thereby stabilizing the negative charge on the lithiated carbon.
The primary reaction pathway for this anion is its function as a potent nucleophile, reacting readily with a wide range of electrophiles (e.g., aldehydes, ketones, alkyl halides, CO₂) to form new carbon-carbon or carbon-heteroatom bonds at the 5-position.
An alternative mechanistic pathway involving the carboxylate group is decarboxylative cross-coupling. nih.gov In these reactions, a metal catalyst (often palladium and/or copper) facilitates the extrusion of CO₂ from the carboxylate, generating an in-situ organometallic nucleophile that can then participate in a cross-coupling cycle. nih.gov This approach avoids the pre-formation of a stoichiometric organolithium or organoboron reagent, offering a more atom-economical and environmentally friendly synthetic route. nih.gov The mechanism likely involves an initial coordination of the carboxylate to a metal like copper, followed by decarboxylation to form an aryl-copper species, which then undergoes transmetalation to a palladium(II) center before reductive elimination. nih.gov
Applications in Advanced Materials and Chemical Synthesis Non Biological Focus
Utilization in Lithium-Ion Battery Technology
The advancement of lithium-ion battery technology is critical for the progression of portable electronics and electric vehicles. Researchers are continuously investigating new materials to enhance battery performance, safety, and longevity. While a significant body of research exists on various additives and electrode materials, specific studies detailing the use of Lithium 5-bromopyridine-2-carboxylate in these applications are not widely documented in publicly available scientific literature. The following sections outline potential, though not yet experimentally verified, roles for this compound in battery technology.
As a Lithium Source or Additive in Anode-Free Lithium Metal Batteries
Anode-free lithium metal batteries (AFLMBs) represent a promising frontier in energy storage, offering the potential for significantly higher energy densities by eliminating the traditional graphite (B72142) anode. nih.gov A key challenge in AFLMBs is the irreversible loss of lithium during cycling, which leads to rapid capacity decay. universityofgalway.ie To counteract this, various strategies are being explored, including the use of electrolyte additives that can act as a supplementary lithium source. universityofgalway.ie
While there is no direct research found demonstrating the use of this compound as such an additive, its composition suggests a theoretical possibility. As a lithium-containing organic salt, it could potentially contribute to the lithium inventory within the cell. However, its electrochemical stability, solubility in relevant electrolyte systems, and its effect on the formation of the solid electrolyte interphase (SEI) would require thorough investigation. Current research on additives for AFLMBs focuses on compounds like lithium nitrate (B79036) (LiNO₃) and dual-salt electrolytes to improve cycling stability. stackexchange.com
Role in Suppressing Lithium Dendrite Growth
A major obstacle to the commercialization of lithium metal anodes is the formation of lithium dendrites—thin, needle-like structures that can grow during battery charging. purdue.edulbl.gov These dendrites can pierce the battery's separator, leading to short circuits, overheating, and potential failure. purdue.edulbl.gov The use of electrolyte additives is a primary strategy to mitigate dendrite formation. rsc.org These additives can function by creating a more stable and uniform solid electrolyte interphase (SEI) on the lithium metal surface, which helps to regulate lithium deposition. rsc.orgrsc.org
Currently, there is no specific research available that investigates the role of this compound in suppressing lithium dendrite growth. The effectiveness of an additive in this regard depends on its ability to influence the morphology of lithium deposition. Research in this area has explored various compounds, including fluorine-free additives and single-ion conducting polymer electrolytes, to achieve dendrite-free lithium anodes. rsc.orgrsc.org The potential of this compound for this purpose remains a subject for future research.
Integration into Metal-Organic Frameworks for Energy Storage (e.g., as electrode components)
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. libretexts.org Their high surface area and tunable structures make them promising candidates for various applications in energy storage, including as electrode materials in lithium-ion batteries. libretexts.org MOFs based on pyridine-dicarboxylate ligands, for instance, have been investigated as active electrode materials. libretexts.org
Theoretically, 5-bromopyridine-2-carboxylic acid, the precursor to this compound, could serve as an organic linker in the synthesis of novel MOFs. The presence of both a carboxylic acid group and a pyridine (B92270) nitrogen atom allows for coordination with metal centers, while the bromo-substituent offers a site for potential post-synthetic modification. However, no published research has been found that specifically utilizes this compound or its parent acid in the creation of MOFs for energy storage applications. Studies on lithium-based MOFs have primarily focused on other carboxylate linkers. researchgate.net
Building Block in Organic Synthesis
Organolithium reagents are fundamental tools in organic synthesis, valued for their high reactivity in forming new chemical bonds. This compound belongs to this class of compounds and holds potential as a versatile synthetic intermediate.
Precursor for Functionalized Pyridine Derivatives
Pyridine derivatives are a vital class of heterocyclic compounds found in a wide array of pharmaceuticals, agrochemicals, and functional materials. rug.nl The synthesis of specifically substituted pyridines is a constant focus of chemical research. Bromo-substituted pyridines are common starting materials for creating more complex molecules through cross-coupling reactions. For instance, 5-bromo-2-iodopyridine (B1269129) can be converted into a Grignard reagent, which then reacts with various electrophiles to produce a range of functionalized pyridines. scbt.comscbt.com Similarly, the monolithiation of 2,5-dibromopyridine (B19318) with butyllithium (B86547) provides a route to other substituted pyridines. digitellinc.com
Reagent for Carbon-Carbon and Carbon-Heteroatom Bond Formation
The formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is central to the construction of complex organic molecules. Organolithium reagents are highly effective for creating C-C bonds by reacting with various electrophiles. rug.nlmasterorganicchemistry.com For example, organolithium compounds can add to carboxylic acids to form ketones. masterorganicchemistry.com Theoretical studies have even proposed lithium-catalyzed C-C coupling reactions. tycorun.com
This compound contains a reactive organolithium component, suggesting its potential utility in such bond-forming reactions. The nucleophilic carbon of the organolithium moiety could participate in reactions to form new C-C bonds. Furthermore, the bromine atom on the pyridine ring provides a handle for transition-metal-catalyzed cross-coupling reactions, a common strategy for forming both C-C and C-X bonds. Despite this potential, specific research detailing the use of this compound as a reagent for these transformations has not been found.
Role in Sensor Development or Catalytic Systems
The potential for this compound to function in sensor development or catalytic systems can be inferred from the behavior of related compounds.
Sensor Development:
The development of selective lithium ion sensors is a significant area of research, driven by the importance of lithium in various applications. nih.gov Many of these sensors operate via photophysical changes, such as fluorescence quenching or enhancement, upon binding with the lithium cation. nih.govnih.gov These sensors often employ crown ethers or other complexing agents to achieve selectivity. nih.gov While there is no direct evidence of this compound being used in such systems, the carboxylate group, in theory, could participate in the coordination of metal ions. The electronic properties of the brominated pyridine ring could potentially influence the signaling mechanism of a sensor molecule it might be incorporated into.
Catalytic Systems:
Pyridine carboxylic acids and their derivatives have demonstrated utility in catalysis. For instance, pyridine-2-carboxylic acid itself has been shown to be an effective organocatalyst for certain multi-component reactions. google.com In a more complex application, a "Lithium pyridine carboxylate-rhodium acetate (B1210297) complex" has been patented as a catalyst for the carbonylation of methanol (B129727) to produce acetic acid. patsnap.com This indicates that lithium pyridine carboxylates can act as ligands in catalytically active metal complexes, contributing to the stability and selectivity of the reaction. patsnap.com The 5-bromo substituent on the pyridine ring of this compound would electronically modify the ligand, which could, in turn, influence the catalytic activity of any such complex it might form. Ruthenium complexes bearing pyridine bis(carboxamide) ligands have also been synthesized and have shown catalytic activity for hydrosilylation, further highlighting the role of pyridine-based ligands in catalysis. rsc.org
Future Directions and Emerging Research Avenues
Advanced Spectroscopic Characterization at Operando Conditions
A thorough understanding of a material's behavior under real-world operating conditions is crucial for its effective application. Operando spectroscopy, which involves the characterization of materials as they are functioning, is a powerful tool for gaining such insights. aip.orgresearchgate.netiapchem.orgwikipedia.orgsemanticscholar.org Future research should focus on employing advanced operando spectroscopic techniques, such as in-situ X-ray diffraction (XRD), Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy, to study Lithium 5-bromopyridine-2-carboxylate in various environments. For instance, in the context of battery applications, operando techniques could reveal structural changes and interactions at the electrode-electrolyte interface during charge-discharge cycles, providing invaluable data for optimizing battery performance and stability.
Rational Design of Derivatives for Enhanced Performance in Materials Applications
The inherent functionality of the 5-bromopyridine-2-carboxylate ligand provides a versatile platform for the rational design of new materials. The bromine atom can serve as a handle for further functionalization through cross-coupling reactions, allowing for the introduction of a wide array of organic moieties. This opens the door to creating a library of derivatives with tailored electronic, optical, and structural properties. For example, by incorporating extended π-conjugated systems, it may be possible to develop novel luminescent materials or organic semiconductors. Similarly, the carboxylate group can act as a coordination site for the construction of metal-organic frameworks (MOFs) with specific porous structures and catalytic activities.
Deeper Understanding of Structure-Reactivity Relationships through Computational and Experimental Synergy
To guide the rational design of new materials, a deep understanding of the relationship between the molecular structure of this compound and its chemical reactivity is essential. A synergistic approach that combines experimental studies with computational modeling will be crucial in this endeavor. oberlin.eduresearchgate.netresearchgate.net Density Functional Theory (DFT) calculations can provide insights into the electronic structure, bonding characteristics, and reaction mechanisms at a molecular level. These theoretical predictions can then be validated and refined through experimental observations, leading to a robust predictive model for the behavior of this compound and its derivatives. This integrated approach will accelerate the discovery of new applications and the optimization of existing ones.
Potential for Applications in Emerging Technologies (e.g., electrocatalysis, hydrogen storage)
The unique electronic and structural features of pyridine (B92270) derivatives suggest that this compound could find applications in several emerging technologies.
Electrocatalysis: Pyridine-based ligands have shown promise in the development of catalysts for a variety of electrochemical reactions, including the reduction of carbon dioxide and the hydrogen evolution reaction. nih.govacs.orgacs.orgresearchgate.netmdpi.com The 5-bromopyridine-2-carboxylate ligand could be used to synthesize novel metal complexes that act as efficient and selective electrocatalysts. The electronic properties of the ligand, which can be tuned through the bromo substituent, could play a key role in modulating the catalytic activity of the metal center.
Hydrogen Storage: The development of safe and efficient hydrogen storage materials is a critical challenge for the transition to a hydrogen-based economy. qub.ac.ukqub.ac.ukmdpi.comsigmaaldrich.com Porous materials, such as metal-organic frameworks (MOFs), are being actively investigated for their potential to store hydrogen through physisorption. The pyridine-carboxylate moiety of the title compound makes it an excellent candidate for use as a linker in the synthesis of novel MOFs. By carefully selecting the metal nodes and controlling the synthesis conditions, it may be possible to create MOFs with high surface areas and optimized pore sizes for efficient hydrogen uptake and release.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing lithium 5-bromopyridine-2-carboxylate, and how can purity be validated?
- Methodological Answer : Synthesis typically involves carboxylation of 5-bromopyridine followed by lithiation. A common approach is reacting 5-bromopyridine-2-carboxylic acid with lithium hydroxide in anhydrous methanol under reflux. Purification via recrystallization (e.g., using ethanol/water mixtures) is critical. Purity validation requires a combination of techniques:
- HPLC (high-performance liquid chromatography) to assess organic impurities (<1%).
- Elemental Analysis (EA) to confirm stoichiometric Li content.
- NMR (¹H, ¹³C) to verify absence of protonated impurities (e.g., residual carboxylic acid).
- Reference : While direct synthesis protocols are not detailed in the provided evidence, analogous procedures for bromopyridine derivatives (e.g., 3-acetyl-5-bromopyridine) highlight the importance of anhydrous conditions and stoichiometric control .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data be interpreted?
- Methodological Answer :
- FT-IR : Confirm carboxylate (COO⁻) stretching vibrations (asymmetric ~1580 cm⁻¹, symmetric ~1400 cm⁻¹) and absence of -COOH peaks (~1700 cm⁻¹).
- NMR : In D₂O, the carboxylate group deshields adjacent pyridine protons (e.g., H3 and H4 resonances shift downfield). Lithium’s quadrupolar nature may broaden peaks, requiring high-field instruments (≥400 MHz).
- XRD : Single-crystal X-ray diffraction (using SHELXL for refinement) resolves Li coordination geometry. For example, Li may adopt a tetrahedral or distorted octahedral coordination with solvent molecules .
Advanced Research Questions
Q. How can crystallographic data discrepancies (e.g., inconsistent Li-O bond lengths) be resolved during structural refinement of this compound?
- Methodological Answer :
- Step 1 : Use SHELXL to refine anisotropic displacement parameters for Li and O atoms. Constrain Li-O distances if thermal motion causes instability.
- Step 2 : Validate against bond valence sum (BVS) calculations. For Li⁺, BVS should approximate +1 (±0.2). Outliers suggest incorrect site assignment.
- Step 3 : Cross-check with DFT-optimized geometries (e.g., Gaussian09) to identify unrealistic bond angles/distances.
Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions, and how can competing pathways be controlled?
- Methodological Answer :
- Pathway 1 : Transmetallation with Pd catalysts (e.g., Suzuki-Miyaura). The carboxylate group stabilizes intermediates, but Br may undergo unintended oxidative addition. Use bulky ligands (e.g., SPhos) to suppress Pd-Br coordination.
- Pathway 2 : Lithium’s Lewis acidity may activate substrates but also promote decarboxylation. Control via low temperatures (-20°C) and slow reagent addition.
- Monitoring : In situ FT-IR tracks carboxylate consumption. GC-MS identifies side products (e.g., CO₂ from decarboxylation).
- Reference : While specific mechanisms for this compound are not provided, analogous bromopyridine carboxylates exhibit competing reactivity that requires kinetic profiling .
Q. How should researchers address contradictions between computational and experimental data (e.g., conflicting solubility predictions)?
- Methodological Answer :
- Step 1 : Reassess solvent parameters in simulations. For example, COSMO-RS may underpredict solubility in polar aprotic solvents (DMF, DMSO) due to incomplete parameterization.
- Step 2 : Validate experimentally via phase-solubility studies. For lithium salts, ion-pairing effects often dominate, requiring conductivity measurements.
- Step 3 : Use contradiction as a diagnostic tool. For instance, poor agreement between DFT and XRD data may indicate neglected solvent interactions in computations.
- Reference : General strategies for resolving data contradictions emphasize iterative validation and multidisciplinary approaches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
